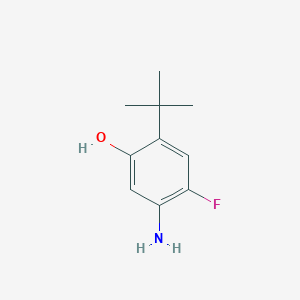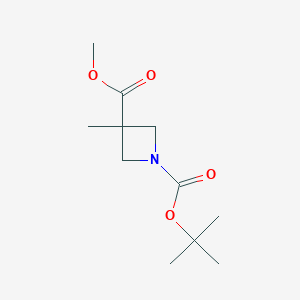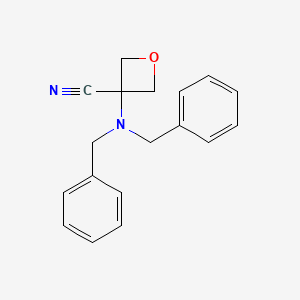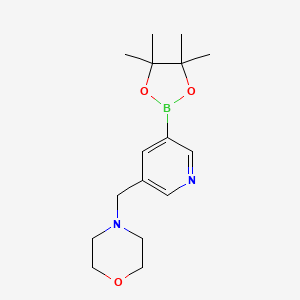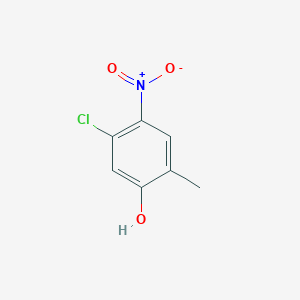
5-Chloro-2-methyl-4-nitrophenol
Overview
Description
5-Chloro-2-methyl-4-nitrophenol: is an organic compound belonging to the class of nitrophenols It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-methylphenol: One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Chlorination: The resulting 2-methyl-4-nitrophenol can then be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 5-chloro-2-methyl-4-nitrophenol.
Industrial Production Methods:
- Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-methyl-4-nitrophenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, such as 5-chloro-2-methyl-4-aminophenol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (aluminum chloride) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biodegradation Studies: The compound is studied for its biodegradation pathways and the microbial enzymes involved in its breakdown.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a precursor for developing therapeutic agents with antimicrobial or anti-inflammatory properties.
Industry:
Dye and Pigment Production: It is used in the production of dyes and pigments due to its chromophoric properties.
Pesticides: The compound is also explored as a potential precursor for pesticide formulations.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 5-chloro-2-methyl-4-nitrophenol depends on its application. In biodegradation, microbial enzymes such as nitroreductases and monooxygenases play a crucial role in breaking down the compound.
- In potential therapeutic applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar but with different positioning of the chlorine and nitro groups.
2-Methyl-4-nitrophenol: Lacks the chlorine atom.
Uniqueness:
- The presence of both a chlorine atom and a methyl group in 5-chloro-2-methyl-4-nitrophenol provides unique chemical reactivity and potential applications compared to its analogs. This combination of substituents can influence its solubility, stability, and interaction with biological systems, making it a compound of significant interest in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


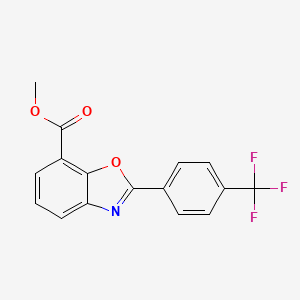

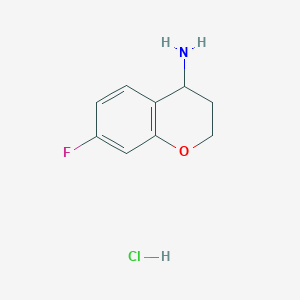
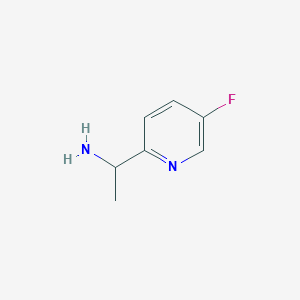
![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
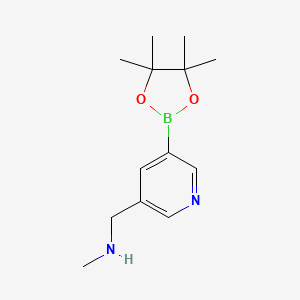
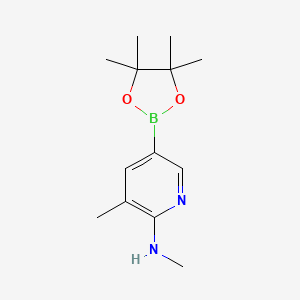
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

